1-Allyl-2-cyclohexen-1-ol
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Overview
Description
1-Allyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C9H14O It is a cyclohexene derivative with an allyl group and a hydroxyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-2-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the allylation of 2-cyclohexen-1-ol. This reaction typically uses allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexen-1-one and other oxygenated products.
Reduction: Reduction reactions can convert it to cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-cyclohexen-1-one and other ketones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Allyl-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-allyl-2-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the allyl group can undergo addition reactions. These interactions can affect the compound’s reactivity and its role in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: Similar structure but lacks the allyl group.
2-Cyclohexen-1-one: An oxidized form of 1-allyl-2-cyclohexen-1-ol.
Cyclohexanol: A fully saturated analog.
Uniqueness
This compound is unique due to the presence of both an allyl group and a hydroxyl group on the cyclohexene ring.
Properties
CAS No. |
65995-76-8 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h2,4,7,10H,1,3,5-6,8H2 |
InChI Key |
UVKHQVZAPOEZQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCC=C1)O |
Origin of Product |
United States |
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